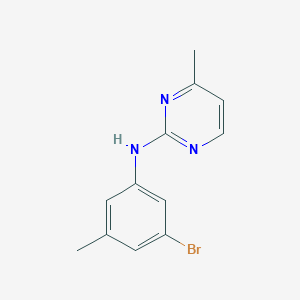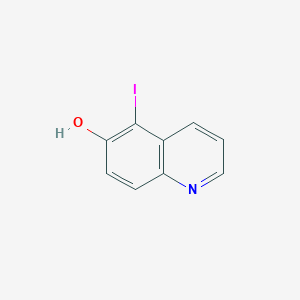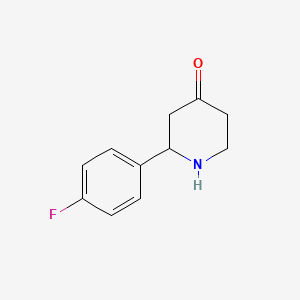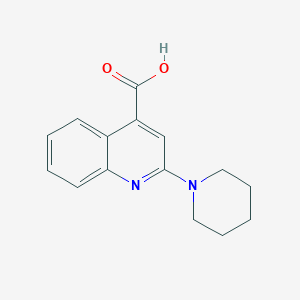
Scopine-2,2-dithienyl glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scopine-2,2-dithienyl glycolate is a chemical compound that serves as an intermediate in the synthesis of Tiotropium bromide. Tiotropium bromide is a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma. This compound is derived from the tropane alkaloid family and plays a crucial role in the pharmaceutical industry due to its application in respiratory treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Scopine-2,2-dithienyl glycolate involves the reaction of methyl di(2-thienyl)glycolate with scopine. This reaction is typically carried out using sodium metal or sodium methoxide in a melt . The process can be summarized as follows:
Reactants: Methyl di(2-thienyl)glycolate and scopine.
Reagents: Sodium metal or sodium methoxide.
Conditions: The reaction is conducted in a melt, ensuring the appropriate temperature and pressure conditions for optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of scopine salts, which are crucial for the preparative yield of the coupling reaction . The quaternization of this compound is then carried out in a mixture of acetonitrile and methylene chloride using methyl bromide as a quaternizing agent .
Análisis De Reacciones Químicas
Types of Reactions
Scopine-2,2-dithienyl glycolate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during the quaternization process.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are not extensively documented, it is likely that the compound can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Methyl bromide is commonly used as a quaternizing agent in the presence of organic solvents like acetonitrile and methylene chloride.
Oxidation and Reduction Reactions:
Major Products Formed
The primary product formed from the reactions involving this compound is Tiotropium bromide, a key pharmaceutical compound used in respiratory treatments .
Aplicaciones Científicas De Investigación
Scopine-2,2-dithienyl glycolate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Biology: Research focuses on the biological activity of this compound and its derivatives, particularly their interactions with muscarinic receptors.
Mecanismo De Acción
Scopine-2,2-dithienyl glycolate exerts its effects primarily through its conversion to Tiotropium bromide, which acts on M3 muscarinic receptors located in the airways. This interaction leads to smooth muscle relaxation and bronchodilation, making it effective in managing respiratory conditions like COPD and asthma . The molecular targets and pathways involved include the inhibition of acetylcholine-induced bronchoconstriction, resulting in improved airflow and reduced respiratory symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Scopolamine: Another tropane alkaloid with similar chemical structure and pharmacological properties.
Ipratropium Bromide: A short-acting bronchodilator used for similar indications but with a shorter duration of action compared to Tiotropium bromide.
Uniqueness
Scopine-2,2-dithienyl glycolate is unique due to its role as an intermediate in the synthesis of Tiotropium bromide, a long-acting bronchodilator. Its specific interaction with M3 muscarinic receptors and its long duration of action make it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C18H19NO4S2 |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3 |
Clave InChI |
VPJFFOQGKSJBAY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzoic acid, 4-[(mercaptoacetyl)amino]-](/img/structure/B8808309.png)

![N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B8808326.png)






![2-[4-(Dimethylamino)phenyl]-1-phenylethanone](/img/structure/B8808378.png)

![2-[(4-Chlorophenyl)sulfonyl]benzaldehyde](/img/structure/B8808396.png)


